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Compound of Interest

Compound Name: BMS-817378

Cat. No.: B560353 Get Quote

Technical Support Center: BMS-817378
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of BMS-817378, a potent inhibitor of

the c-Met receptor tyrosine kinase. This guide focuses on strategies to minimize off-target

kinase inhibition, ensuring data accuracy and reproducibility in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of BMS-817378 and what are its known off-targets?

A1: The primary target of BMS-817378 (also known as BMS-777607) is the c-Met receptor

tyrosine kinase.[1][2] However, it also potently inhibits other members of the Met-related kinase

family, including Axl, Ron, and Tyro3.[3][4][5] At higher concentrations, BMS-817378 can inhibit

other kinases such as Mer, FLT3, Aurora B, Lck, and VEGFR2.[6]

Q2: I am observing a cellular phenotype that is inconsistent with c-Met inhibition. Could this be

an off-target effect?

A2: Yes, it is possible. Given that BMS-817378 inhibits other kinases like Axl, Ron, and Tyro3

with high potency, the observed phenotype could be a result of inhibiting one or more of these

off-targets, or a combination thereof.[3][4][5] It is crucial to perform validation experiments to

distinguish between on-target and off-target effects.
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Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to:

Use the lowest effective concentration: Titrate BMS-817378 to determine the lowest

concentration that effectively inhibits c-Met phosphorylation without significantly engaging

off-targets.

Employ highly selective compounds as controls: If available, use other c-Met inhibitors with

different selectivity profiles to confirm that the observed phenotype is specific to c-Met

inhibition.

Validate findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to

knock down c-Met and verify that the resulting phenotype matches that of BMS-817378
treatment.

Q4: What is the recommended starting concentration for cell-based assays?

A4: The IC50 of BMS-817378 for c-Met in cell-free assays is approximately 3.9 nM.[3][4]

However, cellular potency can be influenced by factors such as cell permeability and

intracellular ATP concentration. A starting point for cell-based assays could be in the low

nanomolar range (e.g., 1-10 nM), with a dose-response curve extending to the micromolar

range to assess both on-target and potential off-target effects.
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Issue Possible Cause Recommended Action

Discrepancy between

biochemical and cellular IC50

values

1. High intracellular ATP

concentration competing with

the inhibitor. 2. Poor cell

permeability of the compound.

3. Efflux of the inhibitor by

cellular pumps (e.g., P-

glycoprotein).

1. This is expected for ATP-

competitive inhibitors. 2.

Assess compound permeability

using in vitro models. 3. Use

cell lines with low expression

of efflux pumps or co-

administer with an efflux pump

inhibitor as a control

experiment.

Unexpected phenotype

observed

Inhibition of off-target kinases

(e.g., Axl, Ron, Tyro3).

1. Perform a rescue

experiment by overexpressing

a drug-resistant c-Met mutant.

2. Use a structurally different c-

Met inhibitor to see if the

phenotype is recapitulated. 3.

Profile the phosphorylation

status of key off-targets (Axl,

Ron, Tyro3) at the effective

concentration of BMS-817378.

High levels of cytotoxicity at

expected on-target

concentrations

The off-target kinase is

essential for the survival of

your cell line.

1. Perform a dose-titration to

find a therapeutic window

where c-Met is inhibited with

minimal toxicity. 2. Validate the

on-target dependency of your

cell line using genetic

knockdown of c-Met.

Lack of effect at concentrations

that should inhibit c-Met

1. The cell line may not be

dependent on c-Met signaling.

2. The compound may have

degraded.

1. Confirm c-Met expression

and activation

(phosphorylation) in your cell

line via Western blot. 2. Verify

the integrity and concentration

of your BMS-817378 stock

solution.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of BMS-817378 against On-Target and Off-Target Kinases

Kinase Target IC50 (nM)

c-Met 3.9

Axl 1.1

Ron 1.8

Tyro3 4.3

Mer 14

FLT3 16

Aurora B 78

Lck 120

VEGFR2 180

Data compiled from multiple sources.[3][4][6] IC50 values can vary depending on the specific

assay conditions.
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Troubleshooting Unexpected Phenotypes
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Caption: Logical workflow for troubleshooting unexpected phenotypes.
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Caption: Simplified c-Met signaling pathway and the point of inhibition by BMS-817378.
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Primary Off-Target Kinase Pathways
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Caption: Overview of primary off-target kinase signaling pathways also inhibited by BMS-
817378.

Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
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This protocol is designed to determine the in vitro potency of BMS-817378 against c-Met and

its off-target kinases.

Materials:

Recombinant human kinases (c-Met, Axl, Ron, Tyro3)

Kinase-specific peptide substrate

ATP

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

BMS-817378 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well white plates

Procedure:

Prepare serial dilutions of BMS-817378 in kinase assay buffer. The final DMSO

concentration should be kept below 1%.

Add the diluted inhibitor or vehicle control (DMSO) to the wells of the 384-well plate.

Add the recombinant kinase and its corresponding peptide substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system

according to the manufacturer's instructions.

Luminescence is measured using a plate reader.

Data Analysis:
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Calculate the percent inhibition for each BMS-817378 concentration relative to the DMSO

control.

Determine the IC50 value by fitting the dose-response curve using a non-linear regression

model.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitory effect of BMS-817378 on the phosphorylation of c-Met

and its off-targets in a cellular context.

Materials:

Cell line with endogenous or overexpressed target kinases

Complete cell culture medium

BMS-817378

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Axl, total

Axl, etc.

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed cells in 6-well plates and allow them to adhere.

Starve the cells in serum-free medium for 4-6 hours.

Pre-treat the cells with various concentrations of BMS-817378 for 1-2 hours.

Stimulate the cells with the respective ligand (e.g., HGF for c-Met) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them.
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Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Determine the concentration of BMS-817378 required to inhibit 50% of the ligand-induced

phosphorylation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol validates the direct binding of BMS-817378 to its target kinases in intact cells.

Materials:

Intact cells

BMS-817378 and vehicle control (DMSO)

PBS

Thermal cycler

Lysis buffer with protease inhibitors

Procedure:

Treat cells with BMS-817378 or vehicle for 1 hour.

Harvest and wash the cells, then resuspend them in PBS.
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Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal

cycler.

Lyse the cells by freeze-thaw cycles.

Separate the soluble and precipitated protein fractions by centrifugation.

Analyze the amount of soluble target protein in the supernatant at each temperature by

Western blot.

Data Analysis:

An increase in the thermal stability of the target protein in the presence of BMS-817378
indicates direct target engagement.

Protocol 4: Rescue Experiment with Drug-Resistant Mutant

This protocol helps to confirm that the observed cellular phenotype is due to the inhibition of

the intended target (c-Met).

Materials:

Cell line of interest

Expression vectors for wild-type c-Met and a drug-resistant c-Met mutant

Transfection reagent

BMS-817378

Assay reagents for measuring the phenotype of interest (e.g., cell viability, migration)

Procedure:

Transfect the cells with the wild-type c-Met, drug-resistant c-Met, or an empty vector

control.
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After 24-48 hours, treat the transfected cells with BMS-817378.

Assess the cellular phenotype of interest.

Data Analysis:

If the phenotype is rescued (i.e., reversed) in the cells expressing the drug-resistant c-Met

mutant, it confirms that the effect of BMS-817378 is on-target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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